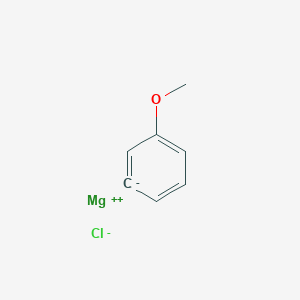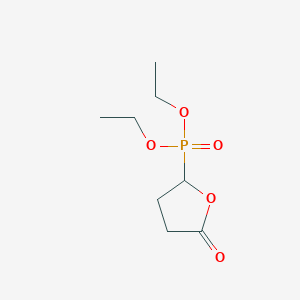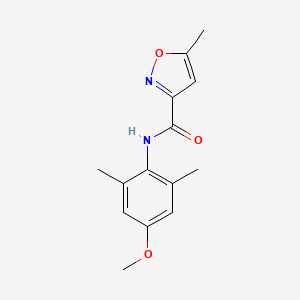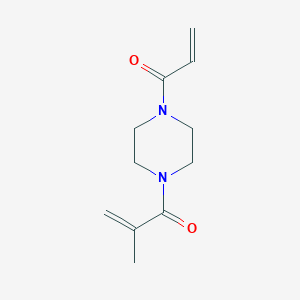
Magnesium, chloro(3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, chloro(3-methoxyphenyl)- is typically prepared through the Grignard reaction. This involves the reaction of 3-methoxybenzyl chloride with magnesium metal in an anhydrous ether solvent . The reaction must be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of magnesium, chloro(3-methoxyphenyl)- follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro(3-methoxyphenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often uses alkyl or aryl halides under anhydrous conditions.
Coupling Reactions: Requires palladium catalysts and bases like potassium carbonate.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Applications De Recherche Scientifique
Magnesium, chloro(3-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of magnesium, chloro(3-methoxyphenyl)- involves its role as a nucleophile. The magnesium atom in the compound donates electrons to form a bond with electrophilic carbon atoms in other molecules. This nucleophilic addition is a key step in many organic synthesis reactions. The compound can also participate in oxidative addition and transmetalation processes, particularly in coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium, chloro(phenyl)-: Another Grignard reagent with similar reactivity but different substituents.
Magnesium, chloro(4-methoxyphenyl)-: Similar structure but with the methoxy group in a different position.
Magnesium, chloro(2-methoxyphenyl)-: Another positional isomer with different reactivity patterns.
Uniqueness
Magnesium, chloro(3-methoxyphenyl)- is unique due to the position of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This positional effect can lead to different products and reaction pathways compared to its isomers .
Propriétés
Numéro CAS |
189032-84-6 |
|---|---|
Formule moléculaire |
C7H7ClMgO |
Poids moléculaire |
166.89 g/mol |
Nom IUPAC |
magnesium;methoxybenzene;chloride |
InChI |
InChI=1S/C7H7O.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZKJIBOPFTIIXPE-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C[C-]=C1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)

![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)



![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)




![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)

